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Compound of Interest

Compound Name: LHQ490

Cat. No.: B15567499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism

of action of LHQ490, a novel and highly selective irreversible inhibitor of Fibroblast Growth

Factor Receptor 2 (FGFR2). FGFR2 is a well-established therapeutic target in various cancers,

and the development of selective inhibitors like LHQ490 holds significant promise for targeted

cancer therapy.[1]

Discovery and Potency
LHQ490 was identified through a dedicated research effort to develop selective inhibitors of

FGFR2.[1] The compound demonstrated potent inhibition of FGFR2 kinase activity with an

IC50 value of 5.2 nM.[1] Importantly, LHQ490 exhibits high selectivity for FGFR2 over other

members of the FGFR family. It is over 61-fold more selective for FGFR2 than for FGFR1, over

34-fold more selective than for FGFR3, and over 293-fold more selective than for FGFR4.[1]

This high selectivity was further confirmed in a broad kinase panel screening against 416

kinases.[1]

In cell-based assays, LHQ490 effectively suppressed the proliferation of BaF3 cells engineered

to express FGFR2, with an IC50 value of 1.4 nM. The compound's selectivity was also evident

in these cellular models, showing over 70-fold and 714-fold selectivity against BaF3-FGFR1

and the parental BaF3 cells, respectively.
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Quantitative Data Summary
The following table summarizes the key quantitative data for LHQ490's inhibitory activity.

Target Assay Type IC50 (nM)
Selectivity vs.
FGFR2

FGFR2 Kinase Assay 5.2 -

FGFR1 Kinase Assay >317.2 >61-fold

FGFR3 Kinase Assay >176.8 >34-fold

FGFR4 Kinase Assay >1523.6 >293-fold

BaF3-FGFR2 Cell Proliferation 1.4 -

BaF3-FGFR1 Cell Proliferation >98 >70-fold

BaF3 (parental) Cell Proliferation >1000 >714-fold

Mechanism of Action: Inhibition of FGFR2 Signaling
LHQ490 functions as an irreversible inhibitor, covalently binding to a specific cysteine residue

within the ATP-binding pocket of FGFR2. This mode of action leads to a sustained suppression

of the FGFR2 signaling pathways. Activated FGFR2 typically triggers a cascade of downstream

signaling events that promote cell proliferation, survival, and migration. By inhibiting FGFR2,

LHQ490 effectively blocks these downstream signals, leading to the induction of apoptosis

(programmed cell death) in cancer cells that are dependent on FGFR2 signaling.

The general signaling pathway initiated by FGFR2 activation involves the RAS-MAPK and

PI3K-AKT pathways. The diagram below illustrates the key components of this pathway and

the point of inhibition by LHQ490.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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